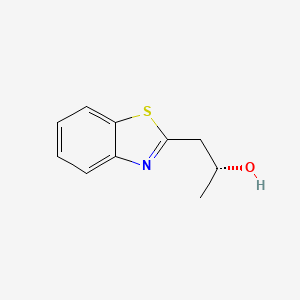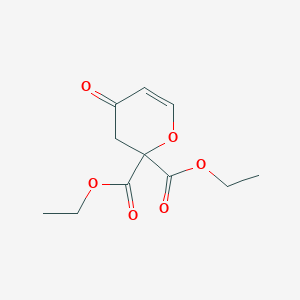
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate is an organic compound belonging to the class of pyran derivatives This compound is characterized by a pyran ring structure with two ethyl groups and two carboxylate groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate typically involves the reaction of diethyl malonate with an appropriate aldehyde under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to form the desired pyran derivative.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and improve yields. Common catalysts include acids such as sulfuric acid or p-toluenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Oxidation: Formation of diethyl 2,2-dicarboxylate-4-oxo-3,4-dihydro-2H-pyran.
Reduction: Formation of 2,2-diethyl-4-hydroxy-3,4-dihydro-2H-pyran-2,2-dicarboxylate.
Substitution: Formation of various substituted pyran derivatives depending on the substituents used.
Scientific Research Applications
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid: A related compound with similar structural features but different substituents.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: Another pyran derivative with a phenyl group.
Uniqueness
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate is unique due to its specific combination of ethyl and carboxylate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H14O6 |
|---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
diethyl 4-oxo-3H-pyran-2,2-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-15-9(13)11(10(14)16-4-2)7-8(12)5-6-17-11/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
SCTVZKPCGXHGKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C=CO1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
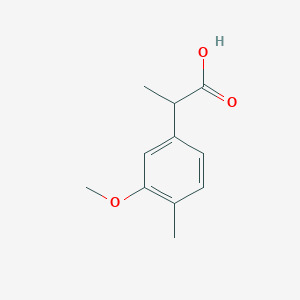
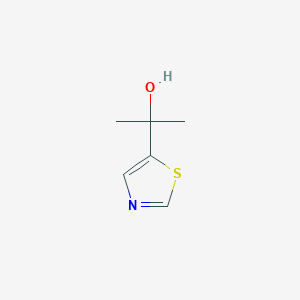
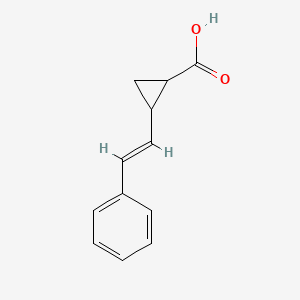
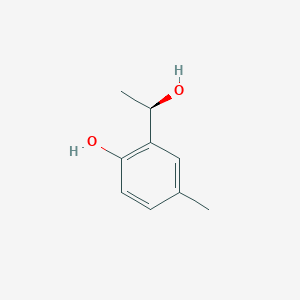
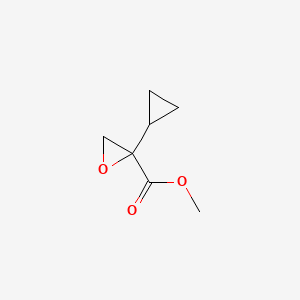

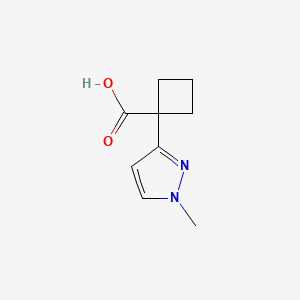

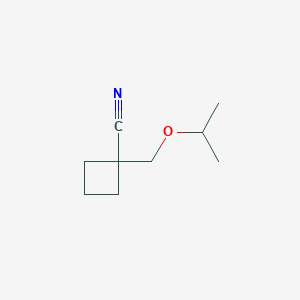
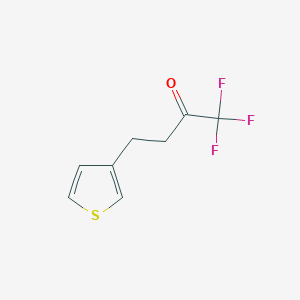
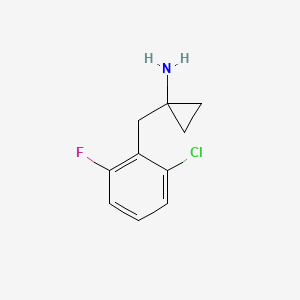
![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
